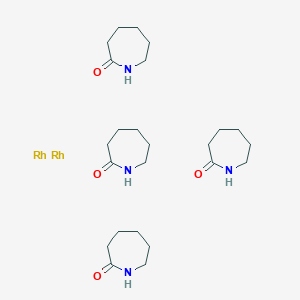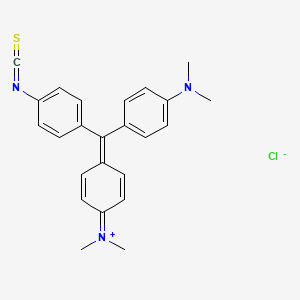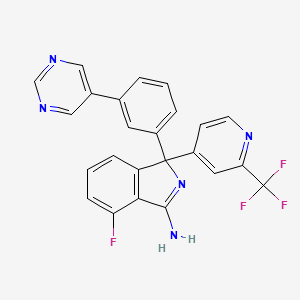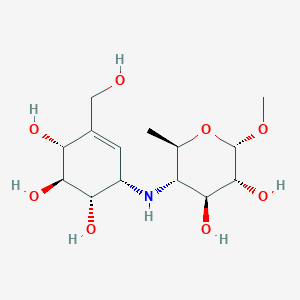
四(己内酰胺)二铑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dirhodium tetracaprolactamate is an organometallic compound with the empirical formula C24H40N4O4Rh2. It is also known as tetrakis[μ-(hexahydro-2H-azepin-2-onato-κN1,κO2)]dirhodium. This compound is characterized by its unique structure, where two rhodium atoms are bridged by four caprolactam ligands. Dirhodium tetracaprolactamate is primarily used as a catalyst in various chemical reactions due to its ability to facilitate selective carbenoid reactions of diazo compounds .
科学研究应用
Dirhodium tetracaprolactamate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in the synthesis of complex organic molecules, particularly in carbenoid reactions of diazo compounds.
Biology: The compound is employed in the preparation of biomolecules and in studies involving enzyme mimetics.
Medicine: Dirhodium tetracaprolactamate is explored for its potential in drug development and in the synthesis of pharmaceutical intermediates.
Industry: It finds applications in industrial chemistry, particularly in the production of fine chemicals and in thin film deposition processes
作用机制
Target of Action
Dirhodium tetracaprolactamate, also known as Rh2(cap)4, is primarily used as a catalyst for selective carbenoid reactions of diazo compounds . The primary targets of this compound are the diazo compounds that undergo carbenoid reactions.
Mode of Action
The compound interacts with its targets (diazo compounds) by facilitating their transformation through carbenoid reactions . This interaction results in the formation of new compounds, which are the products of the carbenoid reactions.
Biochemical Pathways
It is known that the compound plays a crucial role in the carbenoid reactions of diazo compounds . These reactions are part of larger biochemical pathways involved in the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of dirhodium tetracaprolactamate’s action are primarily seen in the products of the carbenoid reactions it catalyzes . By facilitating these reactions, it enables the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
Dirhodium tetracaprolactamate can be synthesized through the reaction of diazomethane with an activated acetonitrile, followed by the addition of hydroscopic silver nitrate, which results in a complex tetraacetate . The reaction typically requires controlled conditions, including maintaining an inert atmosphere and specific temperature ranges to ensure the stability of the intermediate compounds.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of dirhodium tetracaprolactamate generally involves the use of high-purity reagents and precise reaction control to achieve the desired product yield and purity. The compound is often produced in research laboratories for specific applications rather than large-scale industrial production .
化学反应分析
Types of Reactions
Dirhodium tetracaprolactamate is known for its role as a catalyst in selective carbenoid reactions of diazo compounds. It can facilitate various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it helps in the transfer of oxygen atoms to substrates.
Reduction: It can also be involved in reduction reactions, aiding in the removal of oxygen atoms or the addition of hydrogen atoms to substrates.
Substitution: Dirhodium tetracaprolactamate can catalyze substitution reactions, where one functional group in a molecule is replaced by another
Common Reagents and Conditions
Common reagents used in reactions involving dirhodium tetracaprolactamate include diazo compounds, acetonitrile, and silver nitrate. The reactions typically require an inert atmosphere, such as nitrogen or argon, and controlled temperatures to maintain the stability of the catalyst and the reaction intermediates .
Major Products Formed
The major products formed from reactions catalyzed by dirhodium tetracaprolactamate depend on the specific substrates and reaction conditions. the compound is known for producing highly selective and regioselective products, making it valuable in synthetic organic chemistry .
相似化合物的比较
Dirhodium tetracaprolactamate can be compared with other dirhodium compounds, such as:
Dirhodium(II) acetate dimer: Known for its use in cyclopropanation reactions.
Dirhodium(II) trifluoroacetate dimer: Used in similar carbenoid reactions but with different selectivity profiles.
Dirhodium(II) octanoate dimer: Employed in various organic transformations with distinct reactivity patterns
Dirhodium tetracaprolactamate is unique due to its specific ligand environment, which provides distinct catalytic properties and selectivity compared to other dirhodium compounds.
属性
IUPAC Name |
azepan-2-one;rhodium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H11NO.2Rh/c4*8-6-4-2-1-3-5-7-6;;/h4*1-5H2,(H,7,8);; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCZKSBMOZFVCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.C1CCC(=O)NCC1.[Rh].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N4O4Rh2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)
![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)


